molecular formula C22H21N3O5 B6541857 ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate CAS No. 1058373-52-6

ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate

Cat. No.: B6541857
CAS No.: 1058373-52-6
M. Wt: 407.4 g/mol
InChI Key: FPIKQCFIPZGNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.14812078 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H20N2O4\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{O}_{4}

This structure features a dihydropyrimidine core, which is known for its diverse pharmacological properties.

Antioxidant Activity : Research indicates that compounds with dihydropyrimidine structures often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition : this compound has been studied for its ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory responses. Inhibition of MPO can lead to reduced inflammation and may provide therapeutic benefits in conditions such as cardiovascular diseases and autoimmune disorders .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Effect Reference
AntioxidantSignificant reduction in oxidative stress markers
MPO InhibitionTime-dependent, irreversible inhibition
AntimicrobialEffective against Staphylococcus aureus
AntitumorSelective cytotoxicity in cancer cell lines (e.g., Mia PaCa-2)

Case Studies

  • MPO Inhibition Study : A study evaluated the compound's effectiveness as an MPO inhibitor. It demonstrated robust inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antitumor Activity Evaluation : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited selective cytotoxicity against several tumor types, highlighting its potential as an antitumor agent .
  • Antimicrobial Testing : The compound was tested against common pathogens such as Staphylococcus aureus. The results showed promising antimicrobial activity, indicating its potential use in treating bacterial infections .

Properties

IUPAC Name

ethyl 4-[[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-30-22(28)16-4-8-17(9-5-16)24-20(26)13-25-14-23-19(12-21(25)27)15-6-10-18(29-2)11-7-15/h4-12,14H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIKQCFIPZGNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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